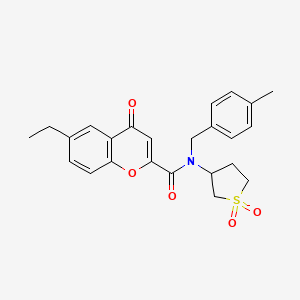![molecular formula C21H32N2O3 B11395407 {2-[2-(Morpholin-4-yl)ethyl]piperidin-1-yl}[4-(propan-2-yloxy)phenyl]methanone](/img/structure/B11395407.png)
{2-[2-(Morpholin-4-yl)ethyl]piperidin-1-yl}[4-(propan-2-yloxy)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE is a complex organic compound that features a morpholine ring, a piperidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE typically involves multiple steps, including the formation of the piperidine and morpholine rings, followed by the introduction of the benzoate ester group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
4-(2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in studies to understand the interactions between small molecules and biological targets.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine and piperidine derivatives, such as:
- 4-(2-{1-[4-(METHOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE
- 4-(2-{1-[4-(ETHOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE
Uniqueness
4-(2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C21H32N2O3 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
[2-(2-morpholin-4-ylethyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
InChI |
InChI=1S/C21H32N2O3/c1-17(2)26-20-8-6-18(7-9-20)21(24)23-11-4-3-5-19(23)10-12-22-13-15-25-16-14-22/h6-9,17,19H,3-5,10-16H2,1-2H3 |
InChI Key |
COXIDSXTFAGHAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCCCC2CCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[benzyl(methyl)amino]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11395334.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide](/img/structure/B11395336.png)
![3-tert-butyl-5,9-dimethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11395342.png)

![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11395361.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylphenyl)-1-prop-2-en-1-ylurea](/img/structure/B11395368.png)

![ethyl {2-[1-(3-chloro-2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B11395374.png)
![9-(4-fluorobenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B11395382.png)
![1-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane](/img/structure/B11395398.png)


![3-ethyl-N-(4-fluorophenyl)-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11395425.png)
